molecular formula C8H5BrFN3S B13698219 2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13698219
M. Wt: 274.12 g/mol
InChI Key: UIVVUYHTYQVXAV-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-4-fluoroaniline with thiocarbohydrazide under acidic conditions to form the desired thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazole exhibits unique properties due to the combined presence of bromine and fluorine atoms. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5BrFN3S

Molecular Weight

274.12 g/mol

IUPAC Name

5-(3-bromo-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5BrFN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

UIVVUYHTYQVXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Br)F

Origin of Product

United States

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